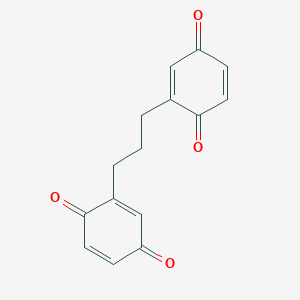

2,2'-(1,3-Propanediyl)di(p-benzoquinone)

Description

Chemical Structure and Synthesis 2,2'-(1,3-Propanediyl)di(p-benzoquinone) (PDBQ) is a bifunctional quinone derivative featuring two p-benzoquinone moieties linked by a 1,3-propanediyl bridge. Its molecular formula is C₁₃H₁₂O₄ (derived from related structures in and ). The compound is synthesized via oxidation of 2,2′-biphenol derivatives, analogous to the preparation of 2,2′-bi(p-benzoquinone) . Unique functionalization, such as aziridinyl or methyl groups, can be introduced during synthesis to tailor reactivity (e.g., the aziridine-containing variant in : C₂₅H₂₈N₄O₄) .

Key Properties PDBQ exhibits high electron-deficient character due to the quinone groups, making it a strong dienophile in Diels-Alder reactions.

Properties

Molecular Formula |

C15H12O4 |

|---|---|

Molecular Weight |

256.25 g/mol |

IUPAC Name |

2-[3-(3,6-dioxocyclohexa-1,4-dien-1-yl)propyl]cyclohexa-2,5-diene-1,4-dione |

InChI |

InChI=1S/C15H12O4/c16-12-4-6-14(18)10(8-12)2-1-3-11-9-13(17)5-7-15(11)19/h4-9H,1-3H2 |

InChI Key |

WYKZUJUWKVMWOH-UHFFFAOYSA-N |

SMILES |

C1=CC(=O)C(=CC1=O)CCCC2=CC(=O)C=CC2=O |

Canonical SMILES |

C1=CC(=O)C(=CC1=O)CCCC2=CC(=O)C=CC2=O |

Origin of Product |

United States |

Comparison with Similar Compounds

2,2′-Bi(p-benzoquinone)

Structural Differences

- Formula : C₁₂H₈O₄ (vs. PDBQ: C₁₃H₁₂O₄).

- Synthesis: Direct oxidation of 2,2′-biphenol .

2,6-Diisopropyl-1,4-benzoquinone

Structural Differences

- Formula : C₁₂H₁₆O₂ (vs. PDBQ: C₁₃H₁₂O₄).

- Substituents: Isopropyl groups at 2,6-positions on a single quinone ring.

3-Hydroxy-3-methyl-1,2-dihydroxy-1,4-benzoquinone

2,2'-Dimethyl-5,5'-di-tert-butyldiphenoquinone

Structural Differences

- Substituents : Bulky tert-butyl and methyl groups.

Functionalized Derivatives: Aziridine-Containing Variants

The aziridinyl derivative of PDBQ (C₂₅H₂₈N₄O₄, ) demonstrates expanded utility:

- Reactivity : Aziridine rings enable nucleophilic crosslinking, useful in polymer chemistry.

- Applications: Potential in drug delivery (e.g., controlled release via pH-sensitive quinone redox) and advanced materials .

Data Tables

Research Findings and Trends

- Flexibility vs. Rigidity : The propane bridge in PDBQ enhances regioselectivity in cage compound synthesis compared to biphenyl-linked analogs .

- Functionalization : Aziridine groups expand utility beyond cycloadditions, enabling covalent bonding in polymers .

- Steric Effects : Bulky substituents (e.g., tert-butyl in ) reduce reactivity but stabilize diradical intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.